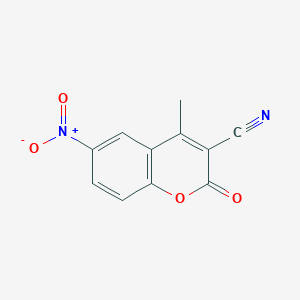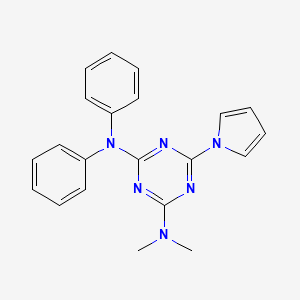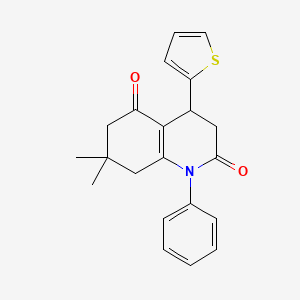
N~3~-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alaninamide is a complex organic compound with the molecular formula C23H44N4O2 It is characterized by the presence of two tetramethylpiperidinyl groups and an acetyl group attached to a beta-alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alaninamide typically involves multiple steps. One common method includes the following steps:
Formation of the beta-alaninamide backbone: This can be achieved by reacting beta-alanine with an appropriate amine under controlled conditions.
Introduction of the tetramethylpiperidinyl groups: This step involves the reaction of the beta-alaninamide backbone with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a suitable catalyst.
Acetylation: The final step is the acetylation of the compound using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
In an industrial setting, the production of N3-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alaninamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N~3~-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alaninamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N3-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alaninamide involves its interaction with specific molecular targets. The tetramethylpiperidinyl groups may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The acetyl group can also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N~3~-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-propionamide
- N~3~-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-butyramide
Uniqueness
N~3~-Acetyl-N,N~3~-bis(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alaninamide is unique due to its specific beta-alaninamide backbone, which imparts distinct chemical and biological properties. The presence of two tetramethylpiperidinyl groups enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H44N4O2 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
3-[acetyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide |
InChI |
InChI=1S/C23H44N4O2/c1-16(28)27(18-14-22(6,7)26-23(8,9)15-18)11-10-19(29)24-17-12-20(2,3)25-21(4,5)13-17/h17-18,25-26H,10-15H2,1-9H3,(H,24,29) |
InChI Key |
NFXGQRWICVNCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC(=O)NC1CC(NC(C1)(C)C)(C)C)C2CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7'-amino-2'-[(3-fluorobenzyl)sulfanyl]-5-methyl-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11495458.png)
![1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}-5-oxo-N-phenylprolinamide](/img/structure/B11495465.png)

![2'-amino-1'-(3-chloro-2-methylphenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11495479.png)
![ethyl 5-(1-methyl-1H-indol-3-yl)-6-(4-methylphenyl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate](/img/structure/B11495482.png)
![7-amino-8'-methoxy-1,3,4',4',6'-pentamethyl-2,2',4-trioxo-1,2,3,4-tetrahydro-4'H-spiro[pyrano[2,3-d]pyrimidine-5,1'-pyrrolo[3,2,1-ij]quinoline]-6-carbonitrile](/img/structure/B11495483.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]cyclohexane-1,3-dione](/img/structure/B11495487.png)


![5-(2,5-Dimethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11495497.png)
![2,7,7-trimethyl-9-(1-naphthyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11495505.png)
![ethyl 4-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)benzoate](/img/structure/B11495530.png)
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(1H-imidazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11495536.png)
![3-[4-(Cyclopentyloxy)phenyl]-3-{[(2-fluorophenyl)carbonyl]amino}propanoic acid](/img/structure/B11495542.png)
